molecular formula C8H16 B085671 5-Methyl-3-heptene CAS No. 13172-91-3

5-Methyl-3-heptene

Cat. No.: B085671
CAS No.: 13172-91-3
M. Wt: 112.21 g/mol
InChI Key: YMNTZRCUPAYGLG-UHFFFAOYSA-N
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Description

5-Methyl-3-heptene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, with a methyl group attached to the fifth carbon atom. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-3-heptene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-3-heptanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process uses high temperatures and pressures, along with a catalyst, to break down complex hydrocarbons into simpler alkenes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-3-heptene has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the synthesis of biologically active molecules.

    Medicine: The compound itself is not widely used in medicine, but its derivatives can be used in the development of pharmaceuticals.

    Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific position of its double bond and the methyl group, which influences its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

(E)-5-methylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNTZRCUPAYGLG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53510-18-2, 13172-91-3
Record name 5-Methyl-3-heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-heptene (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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